7-[Chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-[CHLORO(DIFLUORO)METHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a chlorodifluoromethyl group, a methoxyphenyl group, and a cyanide group attached to a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[CHLORO(DIFLUORO)METHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the chlorodifluoromethyl group and the methoxyphenyl group. The final step involves the addition of the cyanide group.
Preparation of Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring system.
Introduction of Chlorodifluoromethyl Group: This can be achieved through halogenation reactions using reagents such as chlorodifluoromethane.
Addition of Methoxyphenyl Group: This step typically involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[CHLORO(DIFLUORO)METHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the cyanide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halides, acids, or bases can be used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms of the compound.
Scientific Research Applications
7-[CHLORO(DIFLUORO)METHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 7-[CHLORO(DIFLUORO)METHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-[CHLORO(DIFLUORO)METHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL AMINE
- 7-[CHLORO(DIFLUORO)METHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL METHYL
- 7-[CHLORO(DIFLUORO)METHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL HYDROXY
Uniqueness
The uniqueness of 7-[CHLORO(DIFLUORO)METHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H9ClF2N4O |
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Molecular Weight |
334.71 g/mol |
IUPAC Name |
7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C15H9ClF2N4O/c1-23-11-4-2-9(3-5-11)12-6-13(15(16,17)18)22-14(21-12)10(7-19)8-20-22/h2-6,8H,1H3 |
InChI Key |
VWHYWKICCAPPLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)Cl)C#N |
Origin of Product |
United States |
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